H-Pro-Val-Gly-OH

描述

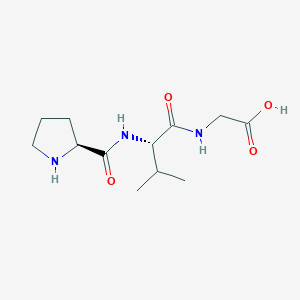

“H-Pro-Val-Gly-OH” is a synthetic peptide with the molecular formula C12H21N3O4 and a molecular weight of 271.31 . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of peptides like “H-Pro-Val-Gly-OH” often involves methods based on mixed anhydrides and activated esters to obtain high yield . The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group for protection can be replaced with a carbobenzoxy group, which allows for a one-step removal of the protection of both amino groups in mild conditions .Molecular Structure Analysis

The molecular structure of “H-Pro-Val-Gly-OH” is complex and detailed analysis is required for a complete understanding . The repeated pentapeptide sequence, (Val-Pro-Gly-Val-Gly)n, has been considered essential for producing the elastic character of elastin . The torsion angles of the backbone amino acid residues are important for understanding the structure .Chemical Reactions Analysis

The chemical reactions involving “H-Pro-Val-Gly-OH” are complex and involve several steps . The general idea of peptide sequencing by Edman degradation is to cleave one amino acid at a time from an end of the peptide chain. That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .Physical And Chemical Properties Analysis

“H-Pro-Val-Gly-OH” has specific physical and chemical properties. It has a molecular weight of 271.31 and a chemical formula of C12H21N3O4 . The storage temperature is less than -15°C .科学研究应用

肽合成效率

- 研究表明,在含有 H-Pro-Val-Gly-OH 及相关化合物的反应混合物中加入 HOBt 能显著抑制氨基甲酸酯副产物的形成,从而提高所需肽的产率 (Prasad, Iqbal, & Urry, 2009)。

构象分析

- 对与 H-Pro-Val-Gly-OH 相关的多肽(如 HCO-(Val-Pro-Gly-Val-Gly))的研究利用了 NMR 化学位移的温度和溶剂依赖性变化来推断二级结构,表明存在动态氢键和 β 转角 (Urry, Mitchell, Ohnishi, & Long, 1975)。

- 对类似序列进行的核 Overhauser 增强 (NOE) 研究证明了氨基酸残基之间存在温度依赖性的疏水相互作用,从而深入了解了水性系统中的“疏水效应” (Urry, Khaled, Rapaka, & Okamoto, 1977)。

对胶原结构的影响

- 对 tBoc-Pro-Gly-Val-OH 等肽的研究表明,它们倾向于采用 β 转角构象,并与脯氨酰羟化酶等酶相互作用,从而深入了解胶原的结构和稳定性 (Chopra & Ananthanarayanan, 1982)。

在弹性蛋白性质中的作用

量子分子建模

- 与 H-Pro-Val-Gly-OH 相关的序列 Val-Pro-Gly-Gly 的四肽进行量子分子建模,表明存在 β 转角结构,结合了实验和理论方法进行构象分析 (Broch, Moulabbi, Vasilescu, & Tamburro, 1998)。

热敏凝胶形成

- 在聚合物中结合胶原来源序列(Pro-Hyp-Gly)和弹性蛋白来源序列(Val-Pro-Gly-Val-Gly),表现出热敏凝胶形成,具有组织再生支架等潜在的生物医学应用 (Morihara, Ogata, Kamitakahara, Ohtsuki, & Tanihara, 2005)。

安全和危害

“H-Pro-Val-Gly-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)10(12(19)14-6-9(16)17)15-11(18)8-4-3-5-13-8/h7-8,10,13H,3-6H2,1-2H3,(H,14,19)(H,15,18)(H,16,17)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOGXAQMNJMBFG-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-Val-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)